molecular formula C25H24N4O3 B11632061 2,5-Pyrrolidinedione, 3-[[2-(4-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040867-05-7

2,5-Pyrrolidinedione, 3-[[2-(4-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11632061
CAS No.: 1040867-05-7
M. Wt: 428.5 g/mol
InChI Key: RWGAQBRGPLFKRX-UHFFFAOYSA-N
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Description

3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenyl ethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and exhibit similar chemical properties.

    Phenyl diazenyl derivatives: Compounds with similar diazenyl groups that show comparable reactivity.

Uniqueness

The uniqueness of 3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1040867-05-7

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H24N4O3/c1-32-22-13-7-18(8-14-22)15-16-26-23-17-24(30)29(25(23)31)21-11-9-20(10-12-21)28-27-19-5-3-2-4-6-19/h2-14,23,26H,15-17H2,1H3

InChI Key

RWGAQBRGPLFKRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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